Tanomastat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

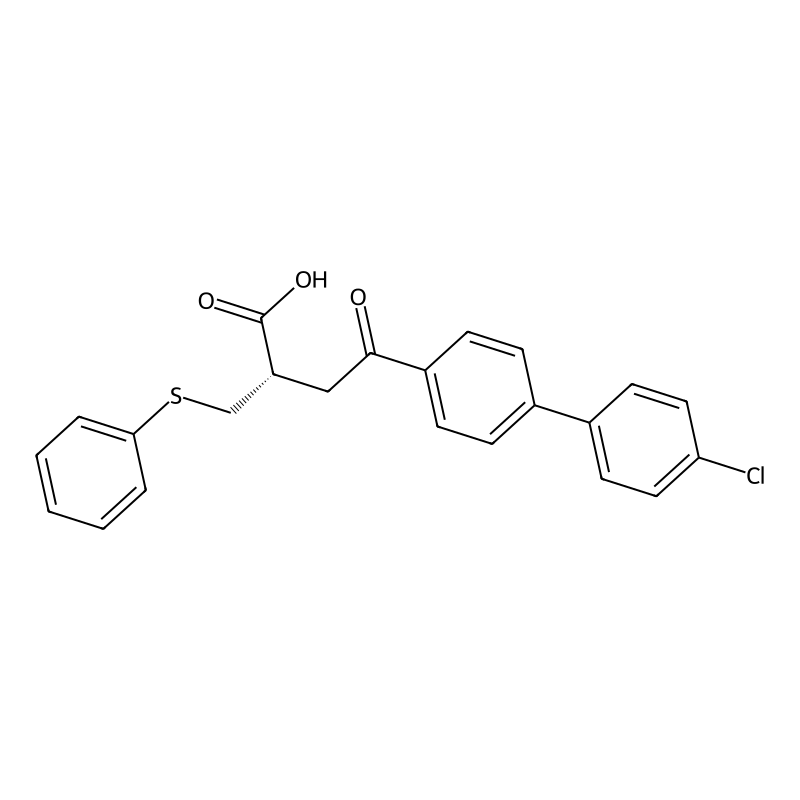

Tanomastat (CAS: 179545-77-8), also known as BAY 12-9566, is a highly selective, non-peptidic biphenyl matrix metalloproteinase (MMP) inhibitor. Unlike first-generation broad-spectrum inhibitors that rely on a hydroxamate zinc-binding group, Tanomastat utilizes a carboxylate moiety. This structural divergence grants it distinct pharmacokinetic stability and formulation compatibility, making it highly suitable for oral dosing in preclinical workflows [1]. Crucially, it selectively targets MMP-2, MMP-3, and MMP-9 while strictly sparing MMP-1 [2]. For scientific buyers and laboratory managers, this targeted inhibition profile makes Tanomastat a critical pharmacological tool for isolating extracellular matrix remodeling and angiogenesis pathways without the confounding off-target toxicities associated with older, broad-spectrum alternatives [3].

References

- [1] Gatto, C., et al. (1999). BAY 12-9566, A Novel Inhibitor of Matrix Metalloproteinases with Antiangiogenic Activity. Cancer Research, 59(22), 5875-5882.

- [2] National Center for Advancing Translational Sciences (NCATS). TANOMASTAT. Inxight Drugs.

- [3] Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cells, 8(9), 984.

Substituting Tanomastat with generic or older broad-spectrum MMP inhibitors, such as Marimastat or Batimastat, fundamentally compromises experimental reproducibility and in vivo workflows [1]. Broad-spectrum hydroxamate-based inhibitors indiscriminately block MMP-1 and related ADAM family proteases, which disrupts normal interstitial collagen remodeling and rapidly induces severe musculoskeletal syndrome (MSS) and tissue fibrosis in animal models [2]. Furthermore, the peptidic nature of early-generation inhibitors like Batimastat results in poor aqueous solubility and erratic oral bioavailability, necessitating complex intraperitoneal formulations [3]. Procuring the specific non-peptidic biphenyl carboxylate structure of Tanomastat ensures stable oral dosing compatibility and isolates MMP-2/3/9-dependent pathways without the confounding variables of MMP-1-induced toxicity.

References

- [1] Winer, A., Adams, S., & Mignatti, P. (2018). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures Into Future Successes. Molecular Cancer Therapeutics, 17(6), 1147-1155.

- [2] Cathcart, J., Pulkoski-Gross, A., & Cao, J. (2015). Targeting Matrix Metalloproteinases in Cancer: Bringing New Life to Old Ideas. Genes & Diseases, 2(1), 26-34.

- [3] Fingleton, B. (2007). Matrix metalloproteinases as valid clinical targets. Current Pharmaceutical Design, 13(3), 333-346.

Enzymatic Selectivity and MMP-1 Sparing for Toxicity Avoidance

A primary procurement differentiator for Tanomastat is its strict enzymatic selectivity. While broad-spectrum agents like Marimastat potently inhibit MMP-1 (IC50 = 5 nM), leading to off-target collagen accumulation, Tanomastat exhibits no activity against MMP-1 while maintaining strong affinity for target gelatinases (MMP-2 Ki = 11 nM; MMP-9 Ki = 301 nM) [1]. This complete sparing of MMP-1 is essential for preventing musculoskeletal syndrome in preclinical models [2].

| Evidence Dimension | MMP-1 Inhibition (IC50/Ki) |

| Target Compound Data | Tanomastat: No inhibitory activity against MMP-1 |

| Comparator Or Baseline | Marimastat: IC50 = 5 nM for MMP-1 |

| Quantified Difference | Complete sparing of MMP-1 by Tanomastat vs. potent nanomolar inhibition by Marimastat |

| Conditions | In vitro purified enzyme kinetics assays |

Allows researchers to delineate MMP-2/9 specific mechanisms without triggering MMP-1-associated tissue fibrosis or musculoskeletal toxicity in animal models.

Formulation Compatibility and In Vivo Workflow Fit

The non-peptidic biphenyl carboxylate structure of Tanomastat resolves the severe formulation and handling issues inherent to early peptidic hydroxamates like Batimastat [1]. Unlike Batimastat, which requires complex intraperitoneal suspensions due to poor aqueous solubility and absorption, Tanomastat achieves stable steady-state plasma concentrations via standard oral daily administration (e.g., 50–200 mg/kg in murine models)[2].

| Evidence Dimension | In Vivo Dosing Route and Stability |

| Target Compound Data | Tanomastat: Stable oral dosing (p.o.) with consistent steady-state plasma levels |

| Comparator Or Baseline | Batimastat: Requires intraperitoneal (i.p.) injection due to poor oral bioavailability |

| Quantified Difference | Elimination of i.p. injection requirement, enabling non-invasive oral administration workflows |

| Conditions | Long-term murine pharmacokinetic profiling |

Essential for procurement in long-term preclinical studies where consistent, non-invasive daily oral dosing is required to maintain animal welfare and data reproducibility.

Reproducibility in Endothelial Matrix Invasion Assays

In standardized laboratory workflows assessing angiogenesis, Tanomastat provides highly reproducible inhibition of matrix degradation without confounding cytotoxic effects [1]. In HUVEC Matrigel invasion assays, Tanomastat prevents matrix invasion in a concentration-dependent manner (IC50 = 0.84 µM), achieving up to 89% maximum inhibition while leaving baseline cell proliferation entirely unaffected [1].

| Evidence Dimension | Endothelial Cell Invasion vs. Proliferation |

| Target Compound Data | Tanomastat: IC50 = 0.84 µM (up to 89% invasion inhibition) with 0% effect on proliferation |

| Comparator Or Baseline | Untreated Baseline / Cytotoxic Agents: Confound invasion data with cell death |

| Quantified Difference | Clean separation of matrix degradation from cellular toxicity |

| Conditions | In vitro HUVEC Matrigel invasion assay |

Ensures assay reproducibility by cleanly separating matrix degradation pathways from general cellular toxicity, preventing false-positive anti-angiogenic readings.

In Vivo Angiogenesis and Metastasis Modeling

Due to its reliable oral bioavailability and selective MMP-2/9 inhibition, Tanomastat is a highly suitable agent for long-term murine models (e.g., Matrigel plug assays, Lewis lung carcinoma) to study tumor invasion. It allows researchers to maintain steady-state plasma concentrations via oral dosing without the confounding musculoskeletal toxicity of broad-spectrum inhibitors [1].

Extracellular Matrix (ECM) Remodeling Assays

Tanomastat is highly effective for in vitro and ex vivo assays requiring the suppression of gelatinases (MMP-2/9) and stromelysin (MMP-3) while deliberately preserving interstitial collagenase (MMP-1) activity. This specific profile ensures normal type I collagen turnover is maintained during the experiment, avoiding artifactual tissue fibrosis [2].

Neuroinflammation and Autoimmune Disease Research

Routinely utilized in experimental autoimmune encephalomyelitis (EAE) and adjuvant-induced arthritis models where specific MMP-2/9 blockade is necessary to evaluate blood-brain barrier permeability and joint inflammation. Its non-peptidic structure ensures it can be administered over extended periods without the formulation challenges of older peptidic agents [3].

Benchmarking Next-Generation Zinc-Chelating Ligands

Serves as a critical structural benchmark in chemoinformatics and medicinal chemistry workflows for designing non-hydroxamate, carboxylate-based zinc-binding ligands. Its well-documented enzymatic selectivity profile makes it a standard reference compound for validating new MMP-1-sparing drug candidates [2].

References

- [1] Gatto, C., et al. (1999). BAY 12-9566, A Novel Inhibitor of Matrix Metalloproteinases with Antiangiogenic Activity. Cancer Research, 59(22), 5875-5882.

- [2] Winer, A., Adams, S., & Mignatti, P. (2018). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures Into Future Successes. Molecular Cancer Therapeutics, 17(6), 1147-1155.

- [3] Fingleton, B. (2007). Matrix metalloproteinases as valid clinical targets. Current Pharmaceutical Design, 13(3), 333-346.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Metallo peptidases [EC:3.4.24.- 3.4.17.-]

MMP9 [HSA:4318] [KO:K01403]

Other CAS

Wikipedia

Dates

2: Cosgrove D, Meehan DT, Delimont D, Pozzi A, Chen X, Rodgers KD, Tempero RM, Zallocchi M, Rao VH. Integrin alpha1beta1 regulates matrix metalloproteinases via P38 mitogen-activated protein kinase in mesangial cells: implications for Alport syndrome. Am J Pathol. 2008 Mar;172(3):761-73. Epub 2008 Feb 7. PubMed PMID: 18258846; PubMed Central PMCID: PMC2258247.

3: Moore AS, Dernell WS, Ogilvie GK, Kristal O, Elmslie R, Kitchell B, Susaneck S, Rosenthal R, Klein MK, Obradovich J, Legendre A, Haddad T, Hahn K, Powers BE, Warren D. Doxorubicin and BAY 12-9566 for the treatment of osteosarcoma in dogs: a randomized, double-blind, placebo-controlled study. J Vet Intern Med. 2007 Jul-Aug;21(4):783-90. PubMed PMID: 17708400.

4: Howes JM, Theakston RD, Laing GD. Neutralization of the haemorrhagic activities of viperine snake venoms and venom metalloproteinases using synthetic peptide inhibitors and chelators. Toxicon. 2007 Apr;49(5):734-9. Epub 2006 Nov 30. PubMed PMID: 17196631.

5: Narazaki M, Tosato G. Conflicting results from clinical observations and murine models: what is the role of plasminogen activators in tumor growth? J Natl Cancer Inst. 2006 Jun 7;98(11):726-7. PubMed PMID: 16757692.

6: Saif MW. Anti-angiogenesis therapy in pancreatic carcinoma. JOP. 2006 Mar 9;7(2):163-73. Review. PubMed PMID: 16525200.

7: Hirte H, Vergote IB, Jeffrey JR, Grimshaw RN, Coppieters S, Schwartz B, Tu D, Sadura A, Brundage M, Seymour L. A phase III randomized trial of BAY 12-9566 (tanomastat) as maintenance therapy in patients with advanced ovarian cancer responsive to primary surgery and paclitaxel/platinum containing chemotherapy: a National Cancer Institute of Canada Clinical Trials Group Study. Gynecol Oncol. 2006 Aug;102(2):300-8. Epub 2006 Jan 25. PubMed PMID: 16442153.

8: Molina JR, Reid JM, Erlichman C, Sloan JA, Furth A, Safgren SL, Lathia CD, Alberts SR. A phase I and pharmacokinetic study of the selective, non-peptidic inhibitor of matrix metalloproteinase BAY 12-9566 in combination with etoposide and carboplatin. Anticancer Drugs. 2005 Oct;16(9):997-1002. PubMed PMID: 16162976.

9: Hirte H, Stewart D, Goel R, Chouinard E, Huan S, Stafford S, Waterfield B, Matthews S, Lathia C, Schwartz B, Agarwal V, Humphrey R, Seymour AL. An NCIC-CTG phase I dose escalation pharmacokinetic study of the matrix metalloproteinase inhibitor BAY 12-9566 in combination with doxorubicin. Invest New Drugs. 2005 Oct;23(5):437-43. PubMed PMID: 16133795.

10: Lutz J, Yao Y, Song E, Antus B, Hamar P, Liu S, Heemann U. Inhibition of matrix metalloproteinases during chronic allograft nephropathy in rats. Transplantation. 2005 Mar 27;79(6):655-61. PubMed PMID: 15785371.

11: Stanciūte D, Didziapetriene J, Kadziauskas J. [Expression of matrix metalloproteinases in patients with malignant tumors]. Medicina (Kaunas). 2004;40(12):1143-50. Review. Lithuanian. PubMed PMID: 15630339.

12: Molecule of the month: Bay-12-9566. Drug News Perspect. 1998 Dec;11(10):646. PubMed PMID: 15616633.

13: Goel R, Chouinard E, Stewart DJ, Huan S, Hirte H, Stafford S, Waterfield B, Roach J, Lathia C, Agarwal V, Humphrey R, Walsh W, Matthews S, Seymour L. An NCIC CTG phase I/pharmacokinetic study of the matrix metalloproteinase and angiogenesis inhibitor BAY 12-9566 in combination with 5-fluorouracil/leucovorin. Invest New Drugs. 2005 Jan;23(1):63-71. PubMed PMID: 15528982.

14: Buckland-Wright JC, Ward RJ, Peterfy C, Mojcik CF, Leff RL. Reproducibility of the semiflexed (metatarsophalangeal) radiographic knee position and automated measurements of medial tibiofemoral joint space width in a multicenter clinical trial of knee osteoarthritis. J Rheumatol. 2004 Aug;31(8):1588-97. PubMed PMID: 15290740.

15: Cappuzzo F, Bartolini S, Crinò L. Emerging drugs for non-small cell lung cancer. Expert Opin Emerg Drugs. 2003 May;8(1):179-92. Review. PubMed PMID: 14610920.

16: Nozaki S, Sissons S, Chien DS, Sledge GW Jr. Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model. Clin Exp Metastasis. 2003;20(5):407-12. PubMed PMID: 14524529.

17: Moore MJ, Hamm J, Dancey J, Eisenberg PD, Dagenais M, Fields A, Hagan K, Greenberg B, Colwell B, Zee B, Tu D, Ottaway J, Humphrey R, Seymour L; National Cancer Institute of Canada Clinical Trials Group. Comparison of gemcitabine versus the matrix metalloproteinase inhibitor BAY 12-9566 in patients with advanced or metastatic adenocarcinoma of the pancreas: a phase III trial of the National Cancer Institute of Canada Clinical Trials Group. J Clin Oncol. 2003 Sep 1;21(17):3296-302. PubMed PMID: 12947065.

18: Oettle H. [Adjuvant treatment of pancreatic cancer]. Zentralbl Chir. 2003 May;128(5):411-8. Review. German. PubMed PMID: 12813641.

19: Leff RL, Elias I, Ionescu M, Reiner A, Poole AR. Molecular changes in human osteoarthritic cartilage after 3 weeks of oral administration of BAY 12-9566, a matrix metalloproteinase inhibitor. J Rheumatol. 2003 Mar;30(3):544-9. PubMed PMID: 12610815.

20: Heinemann V. Gemcitabine in the treatment of advanced pancreatic cancer: a comparative analysis of randomized trials. Semin Oncol. 2002 Dec;29(6 Suppl 20):9-16. Review. PubMed PMID: 12577228.

21: Ma BB, Britten CD, Siu LL. Clinical trial designs for targeted agents. Hematol Oncol Clin North Am. 2002 Oct;16(5):1287-305. Review. PubMed PMID: 12512393.

22: Gupta MK, Tseng YC, Goldman D, Bogner RH. Hydrogen bonding with adsorbent during storage governs drug dissolution from solid-dispersion granules. Pharm Res. 2002 Nov;19(11):1663-72. PubMed PMID: 12458672.

23: Rupnick MA, Panigrahy D, Zhang CY, Dallabrida SM, Lowell BB, Langer R, Folkman MJ. Adipose tissue mass can be regulated through the vasculature. Proc Natl Acad Sci U S A. 2002 Aug 6;99(16):10730-5. Epub 2002 Jul 29. PubMed PMID: 12149466; PubMed Central PMCID: PMC125027.

24: Gupta MK, Bogner RH, Goldman D, Tseng YC. Mechanism for further enhancement in drug dissolution from solid-dispersion granules upon storage. Pharm Dev Technol. 2002 Jan;7(1):103-12. PubMed PMID: 11852693.

25: Gupta MK, Goldman D, Bogner RH, Tseng YC. Enhanced drug dissolution and bulk properties of solid dispersions granulated with a surface adsorbent. Pharm Dev Technol. 2001 Nov;6(4):563-72. PubMed PMID: 11775957.

26: Heath EI, O'Reilly S, Humphrey R, Sundaresan P, Donehower RC, Sartorius S, Kennedy MJ, Armstrong DK, Carducci MA, Sorensen JM, Kumor K, Kennedy S, Grochow LB. Phase I trial of the matrix metalloproteinase inhibitor BAY12-9566 in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2001 Oct;48(4):269-74. PubMed PMID: 11710626.

27: Billinghurst RC, Buxton EM, Edwards MG, McGraw MS, McIlwraith CW. Use of an antineoepitope antibody for identification of type-II collagen degradation in equine articular cartilage. Am J Vet Res. 2001 Jul;62(7):1031-9. PubMed PMID: 11453476.

28: Lathia C, Shah A, Sundaresan P. Effect of age and gender on the safety, tolerability, and pharmacokinetics of BAY 12-9566 in healthy subjects. J Clin Pharmacol. 2001 Jul;41(7):764-9. PubMed PMID: 11452709.

29: Zucker S, Cao J, Chen WT. Critical appraisal of the use of matrix metalloproteinase inhibitors in cancer treatment. Oncogene. 2000 Dec 27;19(56):6642-50. Review. PubMed PMID: 11426650.

30: Erlichman C, Adjei AA, Alberts SR, Sloan JA, Goldberg RM, Pitot HC, Rubin J, Atherton PJ, Klee GG, Humphrey R. Phase I study of the matrix metalloproteinase inhibitor, BAY 12-9566. Ann Oncol. 2001 Mar;12(3):389-95. PubMed PMID: 11332153.

31: Hidalgo M, Eckhardt SG. Matrix metalloproteinase inhibitors: how can we optimize their development? Ann Oncol. 2001 Mar;12(3):285-7. PubMed PMID: 11332138.

32: Duivenvoorden WC, Hirte HW, Singh G. Quantification of matrix metalloproteinase activity in plasma of patients enrolled in a BAY 12-9566 phase I study. Int J Cancer. 2001 Mar 15;91(6):857-62. PubMed PMID: 11275992.

33: Shah A, Woodruff M, Agarwal V, Liu P, Sundaresan P. Pharmacokinetics, safety, and tolerability of BAY 12-9566 and nonsteroidal anti-inflammatory agents (naproxen, ibuprofen) during coadministration in patients with osteoarthritis. J Clin Pharmacol. 2001 Mar;41(3):330-9. PubMed PMID: 11269574.

34: Hirte H, Goel R, Major P, Seymour L, Huan S, Stewart D, Yau J, Arnold A, Holohan S, Waterfield B, Bates S, Bennett K, Walsh W, Elias I. A phase I dose escalation study of the matrix metalloproteinase inhibitor BAY 12-9566 administered orally in patients with advanced solid tumours. Ann Oncol. 2000 Dec;11(12):1579-84. PubMed PMID: 11205466.

35: Hidalgo M, Eckhardt SG. Development of matrix metalloproteinase inhibitors in cancer therapy. J Natl Cancer Inst. 2001 Feb 7;93(3):178-93. Review. PubMed PMID: 11158186.

36: Hamada T, Arima N, Shindo M, Sugama K, Sasaguri Y. Suppression of adjuvant arthritis of rats by a novel matrix metalloproteinase-inhibitor. Br J Pharmacol. 2000 Dec;131(8):1513-20. PubMed PMID: 11139426; PubMed Central PMCID: PMC1572509.

37: Brown PD. Ongoing trials with matrix metalloproteinase inhibitors. Expert Opin Investig Drugs. 2000 Sep;9(9):2167-77. PubMed PMID: 11060801.

38: Zucker S, Eckhardt SG, Rowinsky EK. Plasma MMPs as surrogates of BAY 12-9566. J Clin Oncol. 2000 Apr;18(8):1805-6. PubMed PMID: 10764446.

39: Bengtson EM, Rigas JR. New oral chemotherapeutic agents for lung cancer. Drugs. 1999;58 Suppl 3:57-69. Review. PubMed PMID: 10711843.

40: Rowinsky EK, Humphrey R, Hammond LA, Aylesworth C, Smetzer L, Hidalgo M, Morrow M, Smith L, Garner A, Sorensen JM, Von Hoff DD, Eckhardt SG. Phase I and pharmacologic study of the specific matrix metalloproteinase inhibitor BAY 12-9566 on a protracted oral daily dosing schedule in patients with solid malignancies. J Clin Oncol. 2000 Jan;18(1):178-86. PubMed PMID: 10623708.

41: Gatto C, Rieppi M, Borsotti P, Innocenti S, Ceruti R, Drudis T, Scanziani E, Casazza AM, Taraboletti G, Giavazzi R. BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity. Clin Cancer Res. 1999 Nov;5(11):3603-7. PubMed PMID: 10589777.

42: BAY12-9566. BAY 12 9566, BAY12 9566. Drugs R D. 1999 Feb;1(2):142-3. PubMed PMID: 10566009.

43: Rothenberg ML, Nelson AR, Hande KR. New drugs on the horizon: matrix metalloproteinase inhibitors. Stem Cells. 1999;17(4):237-40. PubMed PMID: 10437989.

44: Billinghurst RC, O'Brien K, Poole AR, McIlwraith CW. Inhibition of articular cartilage degradation in culture by a novel nonpeptidic matrix metalloproteinase inhibitor. Ann N Y Acad Sci. 1999 Jun 30;878:594-7. PubMed PMID: 10415783.

45: Leff RL. Clinical trials of a stromelysin inhibitor. Osteoarthritis, matrix metalloproteinase inhibition, cartilage loss, surrogate markers, and clinical implications. Ann N Y Acad Sci. 1999 Jun 30;878:201-7. Review. PubMed PMID: 10415731.

46: Brown PD. Clinical studies with matrix metalloproteinase inhibitors. APMIS. 1999 Jan;107(1):174-80. Review. PubMed PMID: 10190295.

47: Nelson NJ. Inhibitors of angiogenesis enter phase III testing. J Natl Cancer Inst. 1998 Jul 1;90(13):960-3. PubMed PMID: 9665141.